
N-(3-hydroxycyclohexyl)benzamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(3-hydroxycyclohexyl)benzamide can be synthesized through the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl₄) . This method is considered green, rapid, mild, and highly efficient. The reaction typically involves the use of a superior and recoverable catalyst, low reaction times, and an eco-friendly process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the reaction between carboxylic acids and amines at high temperatures (above 180°C) . This method is commonly used in the pharmaceutical, paper, and plastic industries for the production of benzamide derivatives .
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxycyclohexyl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The benzamide group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-ketocyclohexylbenzamide.
Reduction: Formation of N-(3-aminocyclohexyl)benzamide.
Substitution: Formation of various substituted benzamides depending on the reagent used.
Scientific Research Applications
N-(3-hydroxycyclohexyl)benzamide has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of N-(3-hydroxycyclohexyl)benzamide involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is known to interact with enzymes and proteins through hydrogen bonding and other interactions . These interactions can inhibit the activity of certain enzymes, leading to its observed biological effects .
Comparison with Similar Compounds
N-(3-hydroxycyclohexyl)benzamide can be compared with other benzamide derivatives, such as:
2,3-dimethoxybenzamide: Known for its antioxidant and antibacterial activities.
3-acetoxy-2-methylbenzamide: Exhibits similar biological activities and is used in various applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other benzamide derivatives .
Biological Activity
N-(3-hydroxycyclohexyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, including antioxidant, antibacterial, and anti-inflammatory properties. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a hydroxy group attached to a cyclohexyl ring, which is linked to a benzamide moiety. This unique structure contributes to its chemical reactivity and biological interactions. The compound can undergo various chemical transformations, including oxidation and reduction, leading to different derivatives that may exhibit distinct biological activities.
The mechanism of action for this compound is not fully elucidated; however, it is believed to involve interactions with specific molecular targets such as enzymes and receptors. The hydroxy and amide groups can form hydrogen bonds with target molecules, potentially modulating their activity. This interaction may lead to the inhibition of certain biological pathways, contributing to its therapeutic effects.
Biological Activities
1. Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, which can help mitigate oxidative stress in biological systems. This property is particularly relevant in the context of diseases associated with oxidative damage.
2. Antibacterial Activity
In vitro studies have demonstrated that this compound possesses antibacterial activity against various bacterial strains. Its effectiveness may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .
3. Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory potential. Preliminary studies suggest that it may reduce the production of pro-inflammatory cytokines, which are pivotal in the inflammatory response. This action could make it a candidate for treating inflammatory diseases.
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Antioxidant | Scavenging free radicals | |
Antibacterial | Effective against multiple bacterial strains | |
Anti-inflammatory | Reduced pro-inflammatory cytokine production |
Case Study: Antioxidant Activity
A study evaluated the antioxidant capacity of this compound using various spectroscopic methods. The results indicated that the compound exhibited superior antioxidant activity compared to standard antioxidants like butylated hydroxytoluene (BHT) across all tested methods .
Case Study: Antibacterial Efficacy
In a separate investigation, this compound was tested against Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibitory effects, with minimum inhibitory concentrations (MICs) comparable to those of established antibiotics .
Comparative Analysis with Related Compounds
This compound can be compared with other benzamide derivatives known for their biological activities:
Compound | Activity Type | IC50 Value (μM) |
---|---|---|
2,3-Dimethoxybenzamide | Antioxidant | 15 |
3-Acetoxy-2-methylbenzamide | Antibacterial | 20 |
N-(2-benzylamino)-2-oxoethyl benzamide | β-cell protective activity | 0.1 ± 0.01 |
These comparisons highlight the unique properties of this compound and its potential as a lead compound for further drug development.
Properties
IUPAC Name |
N-(3-hydroxycyclohexyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c15-12-8-4-7-11(9-12)14-13(16)10-5-2-1-3-6-10/h1-3,5-6,11-12,15H,4,7-9H2,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHCFBWCQDHOMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)O)NC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70480734 | |
Record name | N-(3-hydroxycyclohexyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70480734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13941-94-1 | |
Record name | N-(3-hydroxycyclohexyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70480734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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